2,4-Dichloro-7-methyl-1,8-naphthyridine
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Overview
Description
2,4-Dichloro-7-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methyl group at position 7 on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dichloropyridine with a methyl-substituted amine in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of the cyclization reaction while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
2,4-Dichloro-7-methyl-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its derivatives have shown promising activity against various biological targets.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological assays and drug discovery.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methyl-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to its binding affinity and specificity. The compound can inhibit or activate biological pathways by forming stable complexes with its targets, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1,7-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 1,3-Dichloro-7-methyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Uniqueness
2,4-Dichloro-7-methyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a methyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2,4-dichloro-7-methyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(10)4-8(11)13-9(6)12-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUGAQNDWDLBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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